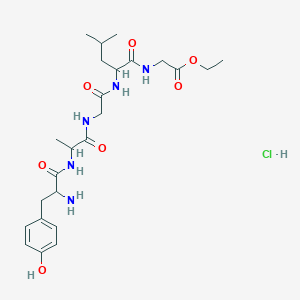
ethyl tyrosylalanylglycylleucylglycinate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl tyrosylalanylglycylleucylglycinate hydrochloride, also known as Etaglufin, is a peptide derivative that has gained significant attention in the scientific community for its potential applications in medical research. Etaglufin is a synthetic peptide that is composed of five amino acids, including L-tyrosine, L-alanine, L-glycine, L-leucine, and L-glycine.
科学研究应用
Ethyl tyrosylalanylglycylleucylglycinate hydrochloride has been extensively studied for its potential applications in medical research. One of the primary applications of ethyl tyrosylalanylglycylleucylglycinate hydrochloride is in the development of new drugs for the treatment of cancer. ethyl tyrosylalanylglycylleucylglycinate hydrochloride has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, ethyl tyrosylalanylglycylleucylglycinate hydrochloride has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
作用机制
The mechanism of action of ethyl tyrosylalanylglycylleucylglycinate hydrochloride is not fully understood. However, it is believed that ethyl tyrosylalanylglycylleucylglycinate hydrochloride exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, ethyl tyrosylalanylglycylleucylglycinate hydrochloride has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. MMPs are overexpressed in many types of cancer and are associated with tumor invasion and metastasis.
Biochemical and Physiological Effects
ethyl tyrosylalanylglycylleucylglycinate hydrochloride has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, ethyl tyrosylalanylglycylleucylglycinate hydrochloride has been shown to have anti-inflammatory properties. Specifically, ethyl tyrosylalanylglycylleucylglycinate hydrochloride has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, ethyl tyrosylalanylglycylleucylglycinate hydrochloride has been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
实验室实验的优点和局限性
One of the advantages of using ethyl tyrosylalanylglycylleucylglycinate hydrochloride in lab experiments is its high purity and stability. ethyl tyrosylalanylglycylleucylglycinate hydrochloride can be synthesized using the SPPS method, which allows for the production of a pure and homogeneous product. Additionally, ethyl tyrosylalanylglycylleucylglycinate hydrochloride is stable under a range of conditions, making it suitable for use in a variety of lab experiments.
One of the limitations of using ethyl tyrosylalanylglycylleucylglycinate hydrochloride in lab experiments is its high cost. The SPPS method is a time-consuming and expensive process, which can make the production of ethyl tyrosylalanylglycylleucylglycinate hydrochloride prohibitively expensive for some labs. Additionally, the mechanism of action of ethyl tyrosylalanylglycylleucylglycinate hydrochloride is not fully understood, which can make it difficult to design experiments that target specific pathways.
未来方向
There are several future directions for research on ethyl tyrosylalanylglycylleucylglycinate hydrochloride. One area of research is the development of new drugs based on the structure of ethyl tyrosylalanylglycylleucylglycinate hydrochloride. Researchers are exploring the use of ethyl tyrosylalanylglycylleucylglycinate hydrochloride analogs as potential anti-cancer drugs. Additionally, researchers are investigating the use of ethyl tyrosylalanylglycylleucylglycinate hydrochloride in combination with other drugs to enhance their efficacy.
Another area of research is the elucidation of the mechanism of action of ethyl tyrosylalanylglycylleucylglycinate hydrochloride. Researchers are working to identify the specific enzymes and pathways that are targeted by ethyl tyrosylalanylglycylleucylglycinate hydrochloride, which could lead to the development of more targeted therapies.
Conclusion
In conclusion, ethyl tyrosylalanylglycylleucylglycinate hydrochloride is a synthetic peptide that has gained significant attention in the scientific community for its potential applications in medical research. ethyl tyrosylalanylglycylleucylglycinate hydrochloride has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs. While there are limitations to using ethyl tyrosylalanylglycylleucylglycinate hydrochloride in lab experiments, the potential benefits make it an area of active research. Future research on ethyl tyrosylalanylglycylleucylglycinate hydrochloride will likely focus on the development of new drugs and the elucidation of its mechanism of action.
合成方法
Ethyl tyrosylalanylglycylleucylglycinate hydrochloride can be synthesized using a solid-phase peptide synthesis (SPPS) method. The SPPS method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are protected by various chemical groups that prevent unwanted reactions during the synthesis process. Once the peptide chain is complete, the protective groups are removed, and the peptide is cleaved from the solid support. The resulting peptide is then purified using various chromatographic techniques to obtain a pure product.
属性
IUPAC Name |
ethyl 2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N5O7.ClH/c1-5-36-21(32)13-27-24(35)19(10-14(2)3)29-20(31)12-26-22(33)15(4)28-23(34)18(25)11-16-6-8-17(30)9-7-16;/h6-9,14-15,18-19,30H,5,10-13,25H2,1-4H3,(H,26,33)(H,27,35)(H,28,34)(H,29,31);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPXYJQBEZVNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38ClN5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

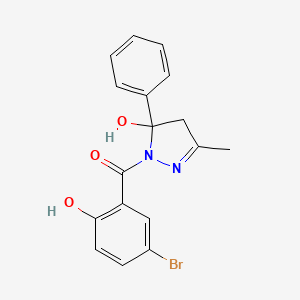
![4-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine](/img/structure/B5153486.png)
![N-(3,4-difluorophenyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5153491.png)
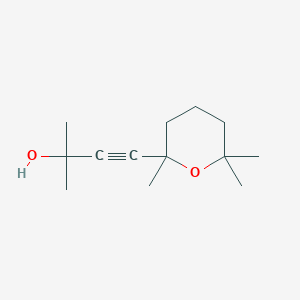
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5153506.png)
![3-[4-(3-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5153510.png)
![1-benzyl-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5153518.png)
![4,6-dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}pyrimidine](/img/structure/B5153520.png)
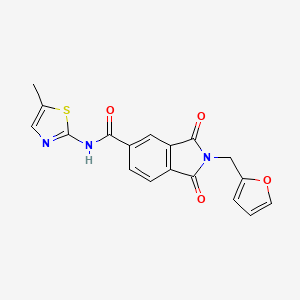
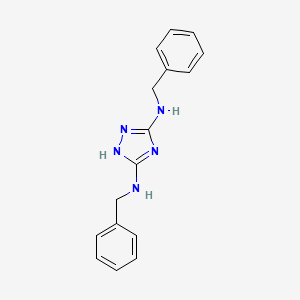
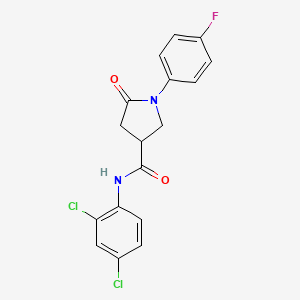
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5153569.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B5153584.png)
![N-(3-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5153586.png)